The primary application of 1,9-Pyrazoloanthrone in scientific research lies in its ability to inhibit c-Jun N-terminal kinases (JNKs). JNKs are a family of protein kinases involved in various cellular processes, including stress response, proliferation, and differentiation . 1,9-Pyrazoloanthrone acts as a competitive inhibitor, binding to the ATP-binding pocket of JNKs and preventing them from phosphorylating target proteins [PMID: 15888553]. This allows researchers to study the specific roles of JNK signaling in various biological systems.
Several studies have documented the effectiveness of 1,9-Pyrazoloanthrone (often referred to by its synonym SP-600125) in inhibiting JNK activity. For instance, a study published in the American Journal of Physiology demonstrated that SP-600125 treatment suppressed the expression of a specific gene regulated by JNK signaling [PMID: 15888553].
While 1,9-Pyrazoloanthrone itself functions primarily as a JNK inhibitor, researchers have explored the potential of its derivatives for a wider range of biological activities. By modifying the core structure, scientists can create new compounds with enhanced potency, selectivity, and potentially novel therapeutic applications .
1,9-Pyrazoloanthrone is a synthetic organic compound with the chemical formula . It belongs to the class of anthraquinone derivatives and is recognized for its distinctive pyrazole moiety. This compound has garnered attention due to its biological activities and potential therapeutic applications. It is primarily known as a selective inhibitor of c-Jun N-terminal kinase, which plays a crucial role in various cellular processes, including stress responses and apoptosis .
1,9-Pyrazoloanthrone acts as a competitive inhibitor for the ATP binding site of JNKs []. JNKs are enzymes involved in stress signaling pathways within cells. By inhibiting JNK activity, 1,9-pyrazoloanthrone allows researchers to study the effects of JNK signaling on various cellular processes [].
These reactions highlight the compound's versatility in synthetic chemistry and its functional group transformations.
1,9-Pyrazoloanthrone exhibits significant biological activity, particularly as an inhibitor of c-Jun N-terminal kinase. This inhibition has implications in various cellular processes:
The synthesis of 1,9-pyrazoloanthrone typically involves:
This method highlights the compound's synthetic accessibility and potential for further derivatization.
1,9-Pyrazoloanthrone has several notable applications:
Studies have indicated that 1,9-pyrazoloanthrone interacts specifically with c-Jun N-terminal kinase, influencing various downstream signaling pathways. This interaction is crucial in understanding its role in cellular stress responses and apoptosis. Additionally, research has explored its effects on hypoxia-inducible factor pathways, which are vital in cancer biology .
Several compounds share structural or functional similarities with 1,9-pyrazoloanthrone. Here are some notable examples:
Compound Name | Structure Type | Key Features |
---|---|---|
SP600125 | Anthraquinone derivative | Selective c-Jun N-terminal kinase inhibitor |
Pyrazolanthrone | Pyrazole-containing | Inhibits various kinases |
Anthraquinone | Anthraquinone backbone | Used in dyes and as an anti-cancer agent |
2-Amino-3-carboxypyridine | Pyridine derivative | Exhibits anti-inflammatory properties |
Uniqueness of 1,9-Pyrazoloanthrone:
1,9-Pyrazoloanthrone is unique due to its specific inhibitory action on c-Jun N-terminal kinase while also displaying significant antineoplastic activity. Its dual role as a geroprotector further distinguishes it from similar compounds that may not exhibit such diverse biological effects.
The compound’s synthesis was first reported in 1952 by Bradley and Geddes, who demonstrated halogen substitution reactions in pyrazoloanthrone derivatives using 2-chloroanthraquinone and anhydrous hydrazine in pyridine. This method yielded a foundational route for generating structurally diverse analogues. Earlier work by Mohlau in 1912 on pyrazoloanthrone-based dyes laid the groundwork for understanding its electronic properties, though medicinal applications remained unexplored until the late 20th century.
Year | Development | Reference |
---|---|---|
1912 | Synthesis of pyrazoloanthrone dyes | |
1952 | Halogen substitution methodologies | |
2001 | Identification as a JNK inhibitor (SP600125) | |
2010 | HIF-1α downregulation in cancer studies |
Modern synthesis typically involves diazotization of 1-aminoanthraquinone followed by cyclization. Yangzhou Rixing Biological Techno’s optimized protocol achieves 99% yield via a two-stage process:
The International Union of Pure and Applied Chemistry (IUPAC) systematic nomenclature for 1,9-Pyrazoloanthrone presents several accepted naming conventions, reflecting the compound's complex tetracyclic structure [1] [2] [3]. The primary IUPAC designation is anthra[1,9-cd]pyrazol-6(2H)-one, which describes the anthracene-fused pyrazole structure with a ketone functional group at position 6 [1] [2]. This nomenclature specifically indicates the fusion pattern of the pyrazole ring to positions 1 and 9 of the anthracene core.
An alternative IUPAC name commonly encountered in chemical databases is dibenzo[cd,g]indazol-6(2H)-one [4] [5] [6]. This nomenclature emphasizes the indazole core structure with two fused benzene rings, providing an alternative perspective on the molecular architecture. The systematic tetracyclic nomenclature 14,15-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-1(15),2,4,6,9(16),10,12-heptaen-8-one provides the most comprehensive structural description, detailing the bridging patterns and unsaturation positions within the four-ring system [5].
The molecular formula of 1,9-Pyrazoloanthrone is C14H8N2O, representing a compact tetracyclic structure with a molecular weight of 220.23 grams per mole [2] [3] [4]. The compound exhibits significant structural complexity within its relatively small molecular framework, containing 14 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom [2] [3].
The structural architecture consists of four fused aromatic rings forming a rigid planar system [1] [3]. The molecule contains 17 heavy atoms with 4 aromatic rings and exhibits zero rotatable bonds, indicating a completely rigid structure [4]. The compound possesses 1 hydrogen bond donor (the pyrazole NH group) and 3 hydrogen bond acceptors (2 nitrogen atoms and 1 oxygen atom), contributing to its specific intermolecular interaction patterns [4].
Regarding structural isomerism, 1,9-Pyrazoloanthrone represents a specific regioisomer within the broader class of pyrazoloanthrone compounds [12] [13]. The fusion pattern of the pyrazole ring to the anthracene core at positions 1 and 9 distinguishes it from other potential isomeric forms. Research into related pyrazolopyrimidine systems has demonstrated that different condensation conditions can yield distinct regioisomers, such as pyrazolo[1,5-α]pyrimidines versus pyrazolo[3,4-β]pyrimidines, highlighting the importance of precise structural specification in this compound class [12].
The canonical SMILES notation C1=CC=C2C(=C1)C3=NNC4=CC=CC(=C43)C2=O provides an unambiguous structural representation, while the InChI key ACPOUJIDANTYHO-UHFFFAOYSA-N serves as a unique molecular identifier across chemical databases [2] [5] [6]. The topological polar surface area of 41.46 Ų and formal charge of zero reflect the compound's neutral, moderately polar character suitable for diverse chemical and biological interactions [4].
Property | Value | Database Source |
---|---|---|
Molecular Formula | C14H8N2O | PubChem, ChemSpider [2] [4] |
Molecular Weight | 220.23 g/mol | Multiple sources [2] [3] [4] |
Exact Mass | 220.063663 Da | ChemSpider [4] |
Heavy Atom Count | 17 | Calculated [4] |
Aromatic Ring Count | 4 | Structural analysis [4] |
Hydrogen Bond Donors | 1 | Structural analysis [4] |
Hydrogen Bond Acceptors | 3 | Structural analysis [4] |
Topological Polar Surface Area | 41.46 Ų | Calculated [4] |
Synonym/Designation | Category | Usage Context |
---|---|---|
Pyrazolanthrone | Chemical Name | Literature reference [3] [8] |
Anthrapyrazolone | Chemical Class | Chemical classification [8] [9] |
JNK Inhibitor II | Functional Designation | Biochemical research [3] [5] [8] |
SP600125 | Commercial Code | Commercial supplier [3] [8] [9] |
NSC 75890 | NCI Registry | Government database [2] [3] [10] |
C.I. 70300 | Color Index | Dye classification [2] [11] |
CHEMBL7064 | ChEMBL ID | Drug database [2] [7] |
UNII-1TW30Y2766 | FDA Identifier | Regulatory database [2] [7] |
Irritant